molecular formula C6H5ClF2N2O B11782028 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one CAS No. 1707378-61-7

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Cat. No.: B11782028
CAS No.: 1707378-61-7
M. Wt: 194.56 g/mol
InChI Key: RZFBDPBCRAQCAY-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the chlorination of pyrimidine derivatives. One common method involves the use of organolithium reagents to achieve regioselective substitution reactions . For example, 2,4-dichloro-6-phenylpyrimidine can be prepared using organolithium reagents, followed by nucleophilic attack to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions. The use of specialized equipment to handle reactive intermediates and ensure high yields is essential. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation or reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and potential biological activity.

Properties

CAS No.

1707378-61-7

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

5-chloro-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5ClF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12)

InChI Key

RZFBDPBCRAQCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)C(F)F

Origin of Product

United States

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